molecular formula C10H8ClNO4 B12687690 (2-Chloro-6-nitrophenyl)methyl acrylate CAS No. 84029-89-0

(2-Chloro-6-nitrophenyl)methyl acrylate

Cat. No.: B12687690
CAS No.: 84029-89-0
M. Wt: 241.63 g/mol
InChI Key: XXUNKTOVRVXXGY-UHFFFAOYSA-N
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Description

(2-Chloro-6-nitrophenyl)methyl acrylate is an organic compound with the molecular formula C10H8ClNO4. It is a derivative of acrylate, characterized by the presence of a chloro and nitro group on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-nitrophenyl)methyl acrylate typically involves the esterification of (2-Chloro-6-nitrophenyl)methanol with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow processes. This method allows for better control over reaction conditions and minimizes the formation of unwanted by-products. The use of continuous flow reactors also enhances the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-nitrophenyl)methyl acrylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Polymerization: The acrylate group can undergo radical polymerization to form polymers.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) under thermal conditions.

Major Products Formed

    Substitution: Formation of (2-amino-6-nitrophenyl)methyl acrylate.

    Reduction: Formation of (2-chloro-6-aminophenyl)methyl acrylate.

    Polymerization: Formation of poly(this compound).

Scientific Research Applications

(2-Chloro-6-nitrophenyl)methyl acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-6-nitrophenyl)methyl acrylate involves its interaction with various molecular targets. The acrylate group can undergo polymerization, forming cross-linked networks that enhance the mechanical properties of materials. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-4-nitrophenyl)methyl acrylate
  • (2-Bromo-6-nitrophenyl)methyl acrylate
  • (2-Chloro-6-nitrophenyl)methyl methacrylate

Uniqueness

(2-Chloro-6-nitrophenyl)methyl acrylate is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This compound’s ability to participate in both substitution and reduction reactions, as well as its potential for polymerization, makes it a versatile building block in synthetic chemistry .

Properties

CAS No.

84029-89-0

Molecular Formula

C10H8ClNO4

Molecular Weight

241.63 g/mol

IUPAC Name

(2-chloro-6-nitrophenyl)methyl prop-2-enoate

InChI

InChI=1S/C10H8ClNO4/c1-2-10(13)16-6-7-8(11)4-3-5-9(7)12(14)15/h2-5H,1,6H2

InChI Key

XXUNKTOVRVXXGY-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCC1=C(C=CC=C1Cl)[N+](=O)[O-]

Origin of Product

United States

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